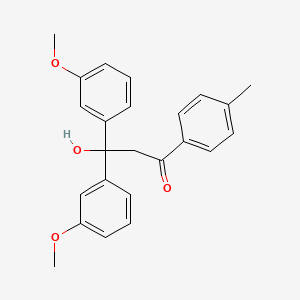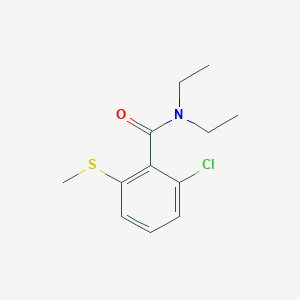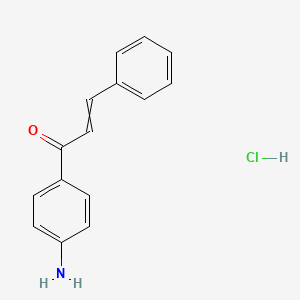
1-(4-Aminophenyl)-3-phenylprop-2-en-1-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-3-phenylprop-2-en-1-one;hydrochloride typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-aminobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone structure.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as ionic liquids or phase-transfer catalysts can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Aminophenyl)-3-phenylprop-2-en-1-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or dihydroxy derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of saturated ketones or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed:
Oxidation: Epoxides, dihydroxy derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted chalcones and derivatives.
Aplicaciones Científicas De Investigación
1-(4-Aminophenyl)-3-phenylprop-2-en-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor for the preparation of various heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable candidate for drug development.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating infections, inflammation, and cancer.
Industry: The compound is used in the development of organic materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminophenyl)-3-phenylprop-2-en-1-one;hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparación Con Compuestos Similares
1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one: Similar structure but with a hydroxyl group instead of an amino group.
1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one: Similar structure but with a methoxy group instead of an amino group.
1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one: Similar structure but with a nitro group instead of an amino group.
Uniqueness: 1-(4-Aminophenyl)-3-phenylprop-2-en-1-one;hydrochloride is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group allows for further functionalization and derivatization, making it a versatile compound in synthetic and medicinal chemistry.
Propiedades
Número CAS |
188623-66-7 |
|---|---|
Fórmula molecular |
C15H14ClNO |
Peso molecular |
259.73 g/mol |
Nombre IUPAC |
1-(4-aminophenyl)-3-phenylprop-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C15H13NO.ClH/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12;/h1-11H,16H2;1H |
Clave InChI |
IWRPDXOJRIMYOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane](/img/structure/B12571566.png)
![4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid](/img/structure/B12571570.png)
![1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)-](/img/structure/B12571572.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571584.png)
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-methyl-](/img/structure/B12571606.png)
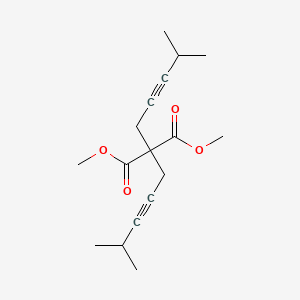
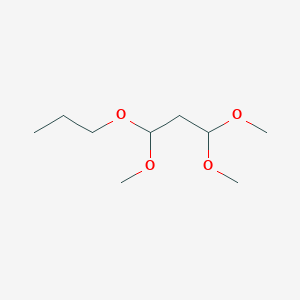
![1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate](/img/structure/B12571615.png)



